molecular formula C21H34ClNO2 B12080556 1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1

1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1

Cat. No.: B12080556
M. Wt: 368.0 g/mol
InChI Key: GLXFVPLWPXYJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride is a complex organic compound with the molecular formula C21H33NO2

Preparation Methods

The synthesis of 1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride involves several steps. The synthetic route typically includes the following steps:

    Formation of the Morpholine Ring: This step involves the cyclization of appropriate precursors to form the morpholine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Final Assembly: The final step involves the coupling of the morpholine and phenyl intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired product formation.

Scientific Research Applications

1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride involves its interaction with specific molecular targets. The morpholine ring and phenyl group allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride include:

    1-Phenyl-1-propanone: Known for its simpler structure and different reactivity profile.

    Propiophenone: Another ketone with a phenyl group, used in various chemical syntheses.

The uniqueness of 1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride lies in its combination of the morpholine ring and phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H34ClNO2

Molecular Weight

368.0 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C21H33NO2.ClH/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22;/h8-11,15-17H,7,12-14H2,1-6H3;1H

InChI Key

GLXFVPLWPXYJKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C.Cl

Origin of Product

United States

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